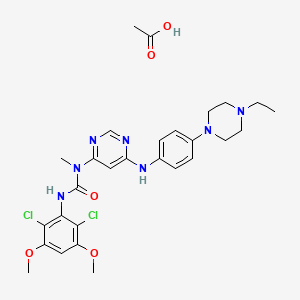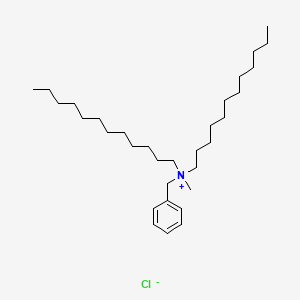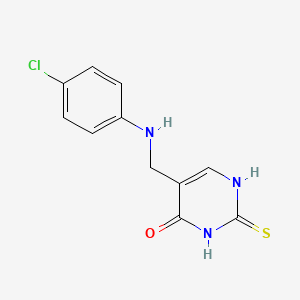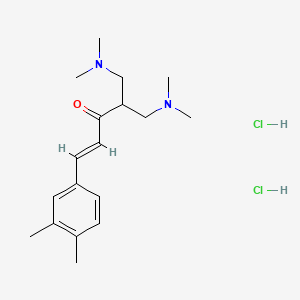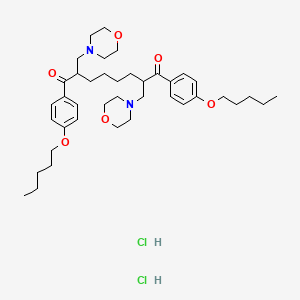
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features morpholine and pentyloxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Méthodes De Préparation
The synthesis of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The synthetic route often includes:
Formation of Intermediate Compounds: Initial steps may involve the preparation of morpholine derivatives and pentyloxyphenyl intermediates.
Coupling Reactions: These intermediates are then coupled under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired octanedione structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The morpholine and pentyloxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the octanedione structure.
Applications De Recherche Scientifique
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride involves its interaction with molecular targets through its morpholine and pentyloxyphenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride stands out due to its unique combination of morpholine and pentyloxyphenyl groups. Similar compounds include:
2,7-Bis(4-morpholinylmethyl)-1,8-diphenyloctane-1,8-dione: Lacks the pentyloxyphenyl groups, resulting in different chemical behavior.
2,7-Bis(3-(4-morpholinyl)propyl)-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline: Features different substituents, leading to distinct applications and properties.
Propriétés
Numéro CAS |
138371-25-2 |
|---|---|
Formule moléculaire |
C40H62Cl2N2O6 |
Poids moléculaire |
737.8 g/mol |
Nom IUPAC |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-pentoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C40H60N2O6.2ClH/c1-3-5-9-25-47-37-17-13-33(14-18-37)39(43)35(31-41-21-27-45-28-22-41)11-7-8-12-36(32-42-23-29-46-30-24-42)40(44)34-15-19-38(20-16-34)48-26-10-6-4-2;;/h13-20,35-36H,3-12,21-32H2,1-2H3;2*1H |
Clé InChI |
OBUXEUKBQLDBDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCCC)CN4CCOCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



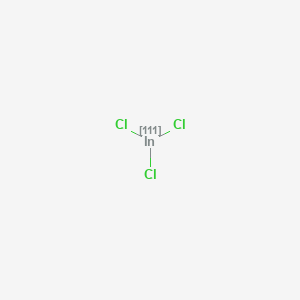
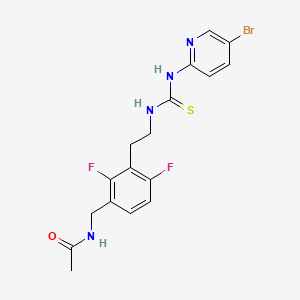
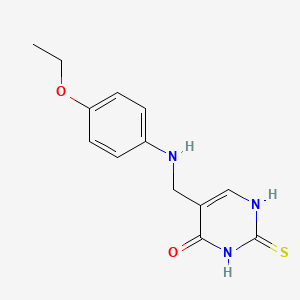
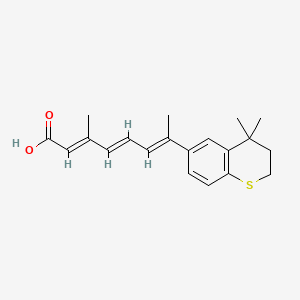
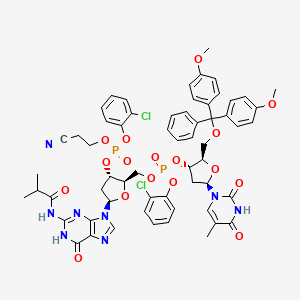

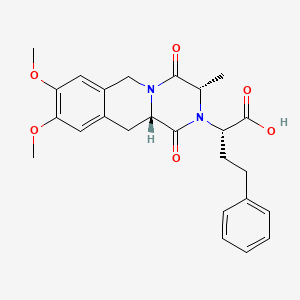
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
